1-Benzyl-2-chloro-3-acetylindole
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Overview
Description
1-Benzyl-2-chloro-3-acetylindole is a chemical compound with the molecular formula C17H14ClNO. This compound belongs to the class of indole derivatives, which are widely used in medicinal chemistry and drug discovery. 1-Benzyl-2-chloro-3-acetylindole is a promising compound with potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-chloro-3-acetylindole involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, 1-Benzyl-2-chloro-3-acetylindole has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-Benzyl-2-chloro-3-acetylindole has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-Benzyl-2-chloro-3-acetylindole has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-Benzyl-2-chloro-3-acetylindole has several advantages for lab experiments. This compound is readily available and can be synthesized using simple and cost-effective methods. Additionally, this compound exhibits potent anti-cancer activity and can be used as a lead compound for the development of novel anti-cancer agents. However, 1-Benzyl-2-chloro-3-acetylindole has some limitations for lab experiments. This compound is relatively unstable and can undergo degradation under certain conditions. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
Future Directions
There are several future directions for the research on 1-Benzyl-2-chloro-3-acetylindole. One of the potential directions is the development of novel anti-cancer agents based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Additionally, the use of 1-Benzyl-2-chloro-3-acetylindole in combination with other anti-cancer agents could enhance its therapeutic efficacy. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation, could be explored.
Scientific Research Applications
1-Benzyl-2-chloro-3-acetylindole has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anti-cancer activity of 1-Benzyl-2-chloro-3-acetylindole is attributed to its ability to induce apoptosis, inhibit angiogenesis, and suppress tumor growth.
properties
Product Name |
1-Benzyl-2-chloro-3-acetylindole |
---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-(1-benzyl-2-chloroindol-3-yl)ethanone |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)16-14-9-5-6-10-15(14)19(17(16)18)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
ZNOBFLOZFBIHNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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